molecular formula C9H14N2O B1612386 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone CAS No. 933454-80-9

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1612386
CAS No.: 933454-80-9
M. Wt: 166.22 g/mol
InChI Key: OIOZUDUDABWWTP-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C9H14N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with ethanoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 4-Acetyl-5-methylpyrazole

Comparison: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(3-methyl-1-propylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZUDUDABWWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585894
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933454-80-9
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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